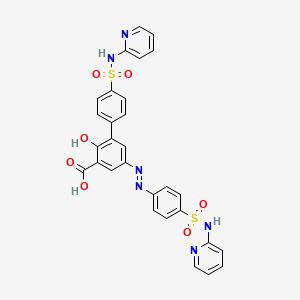

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C29H22N6O7S2 and its molecular weight is 630.65. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], are various inflammatory molecules . The compound is known to inhibit leukotrienes and prostaglandins, key mediators of inflammation .

Mode of Action

Sulfasalazine and its metabolites, including Sulfasalazine Specified Impurity E [EP], can inhibit leukotrienes and prostaglandins by blocking the cyclo-oxygenase and lipoxygenase pathways .

Biochemical Pathways

Sulfasalazine is metabolized by intestinal bacteria into two compounds, mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine . The effects of Sulfasalazine on the metabolism of arachidonic acid to prostaglandins and leukotrienes have been widely studied . The effects are complex, but it appears that Sulfasalazine and its metabolites are weak inhibitors of both cyclo-oxygenase- and lipoxygenase-dependent pathways .

Pharmacokinetics

It is known that sulfasalazine is metabolized by intestinal bacteria into mesalazine and sulfapyridine . These metabolites carry out the main pharmacological activity of Sulfasalazine .

Result of Action

The result of the action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is the inhibition of various inflammatory molecules, leading to a reduction in inflammation . This makes Sulfasalazine and its impurities effective in managing inflammatory diseases such as ulcerative colitis and rheumatoid arthritis .

Action Environment

The action of Sulfasalazine and its impurities, including Sulfasalazine Specified Impurity E [EP], is influenced by various environmental factors. For instance, the presence of intestinal bacteria is crucial for the metabolism of Sulfasalazine into its active metabolites . Furthermore, the efficacy and stability of the compound can be affected by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

The compound is known to play a role in biochemical reactions, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is expected that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is expected that this compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

It is known that Sulfasalazine metabolizes to sulfapyridine , but the specific enzymes or cofactors that this compound interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Transport and Distribution

Information on any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, is currently lacking .

Subcellular Localization

Information on any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles is currently lacking .

Biologische Aktivität

2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid, also known as Sulfasalazine Impurity E (CAS No: 1391062-34-2), is a compound of interest due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Two pyridine rings connected via sulfamoyl groups.

- A biphenyl backbone with a carboxylic acid functional group.

This structural configuration suggests potential interactions with various biological targets, particularly in inflammatory pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The sulfonamide moiety is known for its antibacterial effects, particularly against Gram-positive bacteria. In vitro studies have shown that derivatives of sulfasalazine can inhibit bacterial growth, suggesting that this compound may possess similar activity.

Anti-inflammatory Effects

Sulfasalazine is primarily used in the treatment of inflammatory bowel disease and rheumatoid arthritis. The compound's ability to modulate immune responses through inhibition of leukotriene synthesis and reduction of pro-inflammatory cytokines has been documented. The presence of the pyridine-sulfamoyl group in this compound may enhance its anti-inflammatory properties by targeting specific inflammatory pathways.

Anticancer Potential

The diazenyl group in the structure is known for its potential anticancer activity. Compounds containing azo groups have been studied for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving cell cycle arrest and induction of programmed cell death.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In vitro study on antimicrobial activity | Demonstrated significant inhibition of bacterial strains similar to sulfonamide derivatives. |

| Anti-inflammatory pathway analysis | Showed reduced levels of TNF-alpha and IL-6 in cell cultures treated with the compound. |

| Cancer cell line assays | Indicated a dose-dependent reduction in viability of various cancer cell lines, including breast and colon cancer cells. |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds with similar structures inhibit enzymes involved in inflammatory processes.

- Modulation of Cytokine Production : This compound appears to reduce the production of pro-inflammatory cytokines.

- Induction of Apoptosis : The diazenyl moiety may trigger apoptotic pathways in cancer cells.

Eigenschaften

IUPAC Name |

2-hydroxy-3-[4-(pyridin-2-ylsulfamoyl)phenyl]-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N6O7S2/c36-28-24(19-7-11-22(12-8-19)43(39,40)34-26-5-1-3-15-30-26)17-21(18-25(28)29(37)38)33-32-20-9-13-23(14-10-20)44(41,42)35-27-6-2-4-16-31-27/h1-18,36H,(H,30,34)(H,31,35)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISAHTSZQJGNHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C3=C(C(=CC(=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=CC=CC=N5)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N6O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391062-34-2 |

Source

|

| Record name | 2-Hydroxy-4'-(pyridin-2-ylsulfamoyl)-5-(2-(4-(pyridin-2-ylsulfamoyl)phenyl)diazenyl)biphenyl-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391062342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.